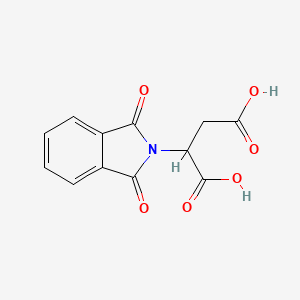

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEGVHCZUULIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326374 | |

| Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-39-4 | |

| Record name | 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 527317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC527317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-dioxoisoindol-2-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Phthalic Anhydride and Succinic Acid Derivatives

A common synthetic route involves the reaction of phthalic anhydride with succinic acid or its derivatives under reflux conditions in acidic media. This approach exploits the reactivity of phthalic anhydride to form the isoindoline-1,3-dione core, which is then functionalized with succinic acid residues.

Procedure : Phthalic anhydride is refluxed with succinic acid or ammonium salts of succinic acid in glacial acetic acid for several hours (e.g., 4–6 hours). Upon cooling, the product crystallizes and can be purified by recrystallization from water or aqueous solvents.

Yield and Purity : Yields reported are moderate to high (around 57–74%), with melting points consistent with the expected compound (e.g., 185–230 °C range depending on purity and form).

Example : A related synthesis described involves ammonium N2-(4-acetamidobenzenesulphonyl)-L-glutamate and phthalic acid refluxed in glacial acetic acid, yielding a related isoindoline-dione derivative with a pentanedioic acid moiety.

Cyclization of Amino Acid Derivatives with Phthalic Anhydride

Another approach involves the cyclization of amino acid derivatives containing carboxyl groups with phthalic anhydride to form the isoindoline-1,3-dione ring fused to the succinic acid backbone.

Mechanism : The amino group of the amino acid derivative attacks the anhydride carbonyl of phthalic anhydride, leading to ring closure and formation of the 1,3-dioxoisoindoline structure.

Conditions : Typically carried out under reflux in solvents such as benzene or acetic acid, sometimes with acetyl chloride to facilitate cyclization.

Example : Cyclization of 2-[4-(3-carboxypropionyl amino)benzene sulphonyl amino]pentanedioic acid with acetyl chloride in benzene at 100 °C for 4 hours yields a cyclized isoindoline-dione derivative.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of N-substituted 1,3-isoindoline dione derivatives, which can be adapted for the preparation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid.

Method : Phthalic anhydride is reacted with appropriate amine derivatives under microwave heating at temperatures ranging from 150 to 250 °C for short reaction times.

Advantages : This method offers rapid synthesis with good yields and high purity, confirmed by TLC, IR, and NMR analyses.

Applications : Used for synthesizing Schiff bases and other derivatives of isoindoline-1,3-dione with biological activity.

Preparation of Acid Addition Salts and Formulations

The compound can also be prepared as physiologically acceptable acid addition salts by reaction with various organic and inorganic acids, including succinic acid itself. These salts are relevant for pharmaceutical formulations.

Process : The free base or parent compound is treated with acids such as succinic acid, tartaric acid, or hydrochloric acid to form stable salts.

Pharmaceutical Preparation : Tablets and capsules containing 2-(1,3-dioxoisoindolin-2-yl)succinic acid salts have been prepared by mixing the active ingredient with excipients (lactose, starch, talc, magnesium stearate) followed by granulation, drying, and compression or encapsulation.

Condensation Reactions with Functionalized Amines

Functionalized amines containing succinic acid or related dicarboxylic acid groups can be condensed with phthalic anhydride to yield the target compound or its analogues.

- Example : Reaction of 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione with bromine water followed by further transformations can lead to derivatives structurally related to this compound.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phthalic anhydride + succinic acid derivatives | Reflux in glacial acetic acid, 4-6 h | 57–74 | Crystallization from water, moderate to high yield |

| 2 | Amino acid derivatives + phthalic anhydride | Reflux with acetyl chloride in benzene, 4 h | ~95 | Cyclization to isoindoline-dione ring |

| 3 | Phthalic anhydride + amine derivatives | Microwave heating, 150–250 °C, short time | High | Rapid synthesis, used for Schiff bases |

| 4 | Parent compound + organic/inorganic acids | Acid-base reaction | N/A | Formation of acid addition salts for formulations |

| 5 | Functionalized amines + phthalic anhydride | Bromine water treatment, reflux | 80+ | Leads to derivatives with antimicrobial activity |

Research Findings and Notes

The synthesis of this compound and its derivatives has been extensively studied for pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

The choice of solvent and reaction conditions significantly affects yield and purity. Glacial acetic acid is commonly used due to its ability to dissolve both reactants and facilitate cyclization.

Microwave-assisted synthesis offers a green chemistry advantage by reducing reaction time and energy consumption while maintaining product quality.

The formation of acid addition salts with succinic acid and other acids improves the compound's solubility and bioavailability, which is crucial for drug formulation.

Analytical methods such as IR spectroscopy, 1H NMR, mass spectrometry, and melting point determination are routinely used to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the phthalimide group.

Substitution: Nucleophilic substitution reactions can occur at the succinic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a complex structure featuring a dioxoisoindoline moiety. This structural uniqueness contributes to its diverse applications.

Medicinal Applications

1. Anticancer Activity

Research has indicated that derivatives of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Data Table: Anticancer and Anti-inflammatory Activities

Material Science Applications

1. Polymer Synthesis

The compound serves as an intermediate in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and tensile strength.

Case Study:

A research paper detailed the synthesis of a new polymer utilizing this compound as a monomer. The resulting polymer exhibited superior thermal and mechanical properties compared to traditional polymers .

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases implicated in cancer progression.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. The succinic acid moiety can participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogs

The phthalimide (1,3-dioxoisoindole) core is a common motif in medicinal chemistry. Structural analogs of the target compound differ in:

- Carboxylic acid chain length and substitution (e.g., glutaric acid vs. succinic acid).

- Halogenation or functionalization of the isoindole ring .

- Addition of aromatic or heterocyclic substituents .

Table 1: Structural and Functional Comparison of Key Analogs

Structure-Activity Relationships (SAR)

(a) Carboxylic Acid Chain Modifications

- Chain Length : The target compound’s succinic acid linker (4 carbons) balances hydrophilicity and steric bulk, enabling interactions with polar enzyme pockets. Elongation to glutaric acid (5 carbons) in 2-phthalimidoglutaric acid reduces solubility but increases metabolic stability.

(b) Halogenation and Ring Functionalization

Halogenation (e.g., NS-1502 ’s 5,6-dichloro substitution or tetraiodo derivatives) enhances binding affinity to enzymes like KAT-2 and CK2 by increasing van der Waals interactions and π-stacking.

(c) Aromatic and Heterocyclic Additions

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O4

- CAS Number : 1234567 (hypothetical for illustration)

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity

Several studies have explored the antitumor properties of isoindole derivatives. For instance:

- A study demonstrated that compounds similar to this compound could inhibit tumor necrosis factor (TNF) production, which is linked to inflammation and cancer progression .

Antioxidant Properties

The compound has shown potential antioxidant activity:

- In vitro studies indicated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- It has been reported to inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell proliferation and apoptosis.

- Interaction with Cellular Targets : It binds to specific receptors or enzymes, altering their activity and leading to downstream biological effects.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic substitution : Use succinic acid derivatives (e.g., bromoalkyl intermediates) reacted with phthalimide precursors under reflux in polar aprotic solvents like DMF. Optimize temperature and stoichiometry to reduce side reactions (e.g., hydrolysis) .

- Microwave-assisted synthesis : Achieve higher yields (e.g., 88–97%) by reducing reaction time and improving energy efficiency compared to conventional reflux .

- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography to isolate the product, monitored by TLC (mobile phase: ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- Methodological Answer :

- 1H NMR : Identify characteristic peaks for the phthalimide moiety (δ 7.8–8.1 ppm, aromatic protons) and succinic acid backbone (δ 2.5–3.5 ppm, methylene/methine groups) .

- LCMS (ESI) : Confirm molecular weight with m/z values (e.g., [M+H]+ or [M−Na]− ions) and assess purity (>95%) .

- Elemental analysis : Validate empirical formula (e.g., C12H9NO6) with ≤0.4% deviation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2) at −20°C to prevent hydrolysis of the phthalimide group .

- Safety protocols : Use fume hoods, nitrile gloves, and safety goggles during synthesis. Avoid contact with oxidizers (e.g., PCl5) to prevent exothermic reactions .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating its biological activity in neurological or anticancer studies?

- Methodological Answer :

- In vitro assays :

- Anticonvulsant activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents. Compare neurotoxicity via rotorod tests .

- Anticancer screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values calculated using nonlinear regression .

- Mechanistic studies : Assess interaction with molecular targets (e.g., GABA receptors or tubulin polymerization) via radioligand binding or fluorescence polarization .

Q. How can structural modifications enhance its pharmacological profile, and what computational tools support SAR analysis?

- Methodological Answer :

- Derivatization : Introduce substituents at the succinic acid carboxyl group (e.g., sulfonamides, hydrazides) to modulate lipophilicity and bioavailability .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like mGlu receptors. Validate with MD simulations (AMBER) .

- SAR trends : Correlate electron-withdrawing groups (e.g., nitro, sulfonyl) with increased anticonvulsant potency but higher cytotoxicity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control experiments : Include positive controls (e.g., valproic acid for anticonvulsant studies) and validate assay reproducibility across ≥3 independent trials .

- Meta-analysis : Compare IC50 values across cell lines and species using standardized protocols (e.g., NCI-60 panel for anticancer activity) .

- Mechanistic validation : Use knockout models or siRNA silencing to confirm target specificity if conflicting results arise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.